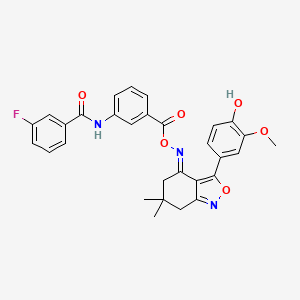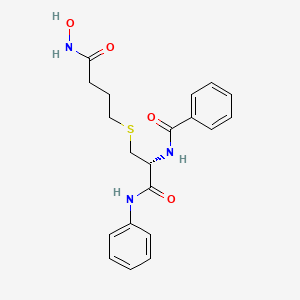
Antitumor agent-45
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-45 is a compound known for its significant antitumor properties. It has been studied extensively for its ability to inhibit the growth of various cancer cells, including those of breast, lung, and colon cancers. This compound works by inducing apoptosis and inhibiting cell proliferation, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
The synthesis of Antitumor agent-45 involves several steps. One common method includes the use of recyclable water and a palladium catalyst. The process is environmentally responsible and involves a 5-step, 3-pot sequence. This method is preferred over traditional methods that use organic solvents . Industrial production methods focus on optimizing the yield and purity of the compound while minimizing environmental impact.
Analyse Chemischer Reaktionen
Antitumor agent-45 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-45 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antitumor activity and to develop new derivatives with improved efficacy. In biology, it is used to investigate the pathways involved in cell apoptosis and proliferation. In medicine, it is being explored as a potential treatment for various types of cancer. Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs .
Wirkmechanismus
The mechanism of action of Antitumor agent-45 involves the inhibition of c-Met expression, which regulates the growth of tumor cells. It induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases. This leads to the fragmentation of DNA and ultimately cell death . The compound also interferes with protein synthesis and binds to DNA, causing its fragmentation .
Vergleich Mit ähnlichen Verbindungen
Antitumor agent-45 is unique in its ability to inhibit c-Met expression and induce apoptosis in cancer cells. Similar compounds include venetoclax, which blocks the anti-apoptotic Bcl-2 protein, and PD 174265, an EGFR tyrosine kinase inhibitor. These compounds also have antitumor properties but differ in their molecular targets and mechanisms of action .
Eigenschaften
Molekularformel |
C28H17BrFN5O3 |
|---|---|
Molekulargewicht |
570.4 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C28H17BrFN5O3/c29-16-3-6-18(7-4-16)35-15-21(25(36)20-2-1-11-33-27(20)35)28(37)34-17-5-8-24(22(30)14-17)38-23-10-13-32-26-19(23)9-12-31-26/h1-15H,(H,31,32)(H,34,37) |
InChI-Schlüssel |
OKCVLHCOWSNRPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CNC5=NC=C4)F)C6=CC=C(C=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)

![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)

